molecular formula C6H10ClN3 B8767405 5-Chloro-1-isopropyl-1H-pyrazol-4-amine

5-Chloro-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B8767405
M. Wt: 159.62 g/mol
InChI Key: KZOYYBWTODGJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-isopropyl-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by a chloro group at position 5, an isopropyl group at position 1, and an amine at position 4 of the pyrazole ring.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

5-chloro-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C6H10ClN3/c1-4(2)10-6(7)5(8)3-9-10/h3-4H,8H2,1-2H3

InChI Key

KZOYYBWTODGJMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Steric and Electronic Influences

  • Isopropyl vs. Methyl/Ethyl : The isopropyl group in this compound introduces greater steric hindrance compared to the methyl group in 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine or the ethyl group in 1-Ethyl-1H-pyrazol-4-amine . This may reduce solubility in polar solvents but enhance lipid membrane permeability.
  • Chlorine Position : The chloro group at position 5 (pyrazole ring) in the target compound contrasts with the 4-chlorophenyl substituent in 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine. The latter’s aromatic chlorine likely enhances π-π stacking interactions, whereas the former’s aliphatic chlorine may increase electrophilicity at the pyrazole core .

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